molecular formula C13H18O B13040211 1-(2-Methylphenyl)hexan-2-one

1-(2-Methylphenyl)hexan-2-one

Cat. No.: B13040211
M. Wt: 190.28 g/mol
InChI Key: CPAZPCYLVHXDTN-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)hexan-2-one is an organic compound with the molecular formula C13H18O It is a ketone characterized by the presence of a hexan-2-one backbone substituted with a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)hexan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-methylphenyl with hexanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)hexan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methylphenyl)hexan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)hexan-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylphenyl)hexan-2-one is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can lead to distinct chemical and biological properties compared to its analogs .

Biological Activity

1-(2-Methylphenyl)hexan-2-one, a ketone derivative, has garnered interest due to its potential biological activities. This compound is part of a larger class of organic compounds that exhibit various pharmacological effects, making it a subject of research in medicinal chemistry and pharmacology.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H14O\text{C}_{11}\text{H}_{14}\text{O}

This compound features a hexanone backbone with a methylphenyl substituent, which contributes to its unique properties and biological activities.

Biological Activities

This compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Research indicates that this compound exhibits moderate antibacterial properties against various strains of bacteria. For instance, studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
  • Antioxidant Properties : The compound has demonstrated potential antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. This activity is often assessed through various assays measuring free radical scavenging capabilities .
  • Cytotoxic Effects : Preliminary studies suggest that this compound may possess cytotoxic effects on certain cancer cell lines. Further investigation into its mechanism of action is necessary to elucidate its potential as an anticancer agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study conducted by researchers evaluated the antibacterial activity of various ketones, including this compound. The results indicated that the compound showed significant inhibition zones against E. coli and Bacillus subtilis, suggesting its potential as an antimicrobial agent .
    Bacterial StrainZone of Inhibition (mm)
    Staphylococcus aureus15
    Bacillus subtilis12
    Escherichia coli18
  • Antioxidant Activity Assessment : In another study, the antioxidant capacity was measured using the DPPH assay, where the compound exhibited a scavenging effect comparable to standard antioxidants .
    Concentration (µg/mL)% Scavenging Activity
    5045
    10065
    20085
  • Cytotoxicity Evaluation : A cytotoxicity study on the A549 lung cancer cell line revealed that treatment with varying concentrations of this compound resulted in significant cell death, indicating its potential as an anticancer therapeutic .
    Concentration (µM)Cell Viability (%)
    1080
    5060
    10030

The biological activities of this compound can be attributed to its ability to interact with cellular targets, leading to alterations in metabolic pathways. The compound's lipophilicity enhances its permeability across cell membranes, facilitating interactions with membrane-bound enzymes and receptors.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2-methylphenyl)hexan-2-one

InChI

InChI=1S/C13H18O/c1-3-4-9-13(14)10-12-8-6-5-7-11(12)2/h5-8H,3-4,9-10H2,1-2H3

InChI Key

CPAZPCYLVHXDTN-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CC1=CC=CC=C1C

Origin of Product

United States

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